molecular formula C24H18ClN3O2 B5416786 (2E)-2-(1H-benzimidazol-2-yl)-3-{2-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}prop-2-enenitrile

(2E)-2-(1H-benzimidazol-2-yl)-3-{2-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}prop-2-enenitrile

Cat. No.: B5416786
M. Wt: 415.9 g/mol
InChI Key: AHNVGBWMDDCVMR-QGOAFFKASA-N
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Description

The compound (2E)-2-(1H-benzimidazol-2-yl)-3-{2-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}prop-2-enenitrile is a complex organic molecule featuring a benzimidazole core, a chlorobenzyl ether group, and a methoxyphenyl group

Properties

IUPAC Name

(E)-2-(1H-benzimidazol-2-yl)-3-[2-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18ClN3O2/c1-29-22-8-4-5-17(23(22)30-15-16-9-11-19(25)12-10-16)13-18(14-26)24-27-20-6-2-3-7-21(20)28-24/h2-13H,15H2,1H3,(H,27,28)/b18-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHNVGBWMDDCVMR-QGOAFFKASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OCC2=CC=C(C=C2)Cl)C=C(C#N)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1OCC2=CC=C(C=C2)Cl)/C=C(\C#N)/C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(1H-benzimidazol-2-yl)-3-{2-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}prop-2-enenitrile typically involves multi-step organic reactions. One common route includes:

    Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Etherification: The chlorobenzyl group is introduced via a nucleophilic substitution reaction, where the benzimidazole is treated with 4-chlorobenzyl chloride in the presence of a base.

    Methoxylation: The methoxy group is introduced through a methylation reaction, often using methyl iodide and a base.

    Formation of the Prop-2-enenitrile Moiety: This involves a Knoevenagel condensation reaction between the benzimidazole derivative and a suitable aldehyde in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole core, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine or other functional groups.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.

Major Products

    Oxidation: N-oxides of the benzimidazole ring.

    Reduction: Amines or other reduced derivatives of the nitrile group.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Studies on its interactions with biological macromolecules can provide insights into its potential therapeutic applications.

Medicine

In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs. Its structural features allow for the exploration of structure-activity relationships, aiding in the design of more potent and selective therapeutic agents.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of (2E)-2-(1H-benzimidazol-2-yl)-3-{2-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}prop-2-enenitrile depends on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The benzimidazole core is known to bind to various biological targets, while the chlorobenzyl and methoxyphenyl groups can enhance binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2E)-2-(1H-benzimidazol-2-yl)-3-{2-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}prop-2-enenitrile apart is its combination of a benzimidazole core with a chlorobenzyl ether and a methoxyphenyl group. This unique structure provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.

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